Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
Description
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-b]thiophene core with an ethyl carboxylate group at position 2 and an aminomethyl substituent at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound is synthesized via ring-closure reactions involving ethyl mercaptoacetate and substituted thiophene carbaldehydes, followed by functionalization steps such as hydrolysis or alkylation . Its applications span drug development (e.g., kinase inhibitors) and advanced materials (e.g., liquid crystals) .
Properties
Molecular Formula |
C10H11NO2S2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
ethyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C10H11NO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5,11H2,1H3 |
InChI Key |
VVJSRWIIPYTVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CS2)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[3,2-b]thiophene Core
A common approach begins with the construction of the thieno[3,2-b]thiophene-2-carboxylate backbone via the condensation of substituted thiophenes with ethyl mercaptoacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF). This cyclization yields ethyl thieno[3,2-b]thiophene-2-carboxylate.
$$
\text{Substituted thiophene} + \text{Ethyl mercaptoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl thieno[3,2-b]thiophene-2-carboxylate}
$$
Introduction of the Aminomethyl Group
The aminomethyl group at the 3-position can be introduced via a two-step sequence:
Step 1: Formylation
The 3-position of the thieno[3,2-b]thiophene ring is selectively formylated (e.g., via Vilsmeier-Haack reaction) to yield the corresponding 3-formyl derivative.Step 2: Reductive Amination
The 3-formyl group is then subjected to reductive amination using ammonia or a suitable amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst, yielding the 3-(aminomethyl) derivative.
$$
\text{Ethyl thieno[3,2-b]thiophene-2-carboxylate} \xrightarrow{\text{Formylation}} \text{3-formyl derivative}
$$
$$
\text{3-formyl derivative} + \text{NH}3/\text{NaBH}3\text{CN} \rightarrow \text{Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate}
$$
Formation of the Hydrochloride Salt
The free base is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and handling properties.
Purification
Purification is generally achieved by extraction, recrystallization, or column chromatography, depending on the scale and requirements for purity.
- Data Table: Key Synthetic Parameters
| Step | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| Cyclization | Ethyl mercaptoacetate, K2CO3, DMF, 60–70°C | 70–85% | Monitored by GC/MS or TLC |
| Formylation | POCl3, DMF (Vilsmeier-Haack) | 60–75% | Regioselectivity is critical |
| Reductive Amination | NH3, NaBH3CN or H2/Pd-C | 60–80% | Mild conditions to avoid ester hydrolysis |
| Salt formation | HCl in EtOH or MeOH | Quantitative | Ensures product stability |
- The preparation of this compound requires careful orchestration of heterocycle construction, selective functionalization, and amine introduction.
- The use of the Vilsmeier-Haack reaction for formylation and subsequent reductive amination is a robust strategy for introducing aminomethyl groups on aromatic and heteroaromatic systems.
- Conversion to the hydrochloride salt is routine and improves compound stability for storage and handling.
- Related synthetic protocols for thieno[3,2-b]thiophene esters demonstrate high yields and scalability, suggesting that the described approach is practical for research and development purposes.
- Analytical data such as NMR and mass spectrometry are essential for confirming structure and purity at each stage.
- Summary Table: Compound Properties
| Property | Value |
|---|---|
| Appearance | Light yellow to brown solid (hydrochloride) |
| Solubility | Soluble in polar organic solvents |
| Stability | Stable as hydrochloride salt |
| Applications | Research, potential pharmaceutical intermediate |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is a specialty chemical with diverse applications, particularly in scientific research. It is available from chemical suppliers such as Parchem and Angene Chemical .
Basic Information
- Chemical Name: this compound .
- CAS Number: 1384429-62-2 . An alternative CAS number is 1308910-95-3 . The hydrochloride form has CAS Number 1308650-20-5 .
- Molecular Formula: . The hydrochloride form has Molecular Formula .
Applications
While specific case studies and comprehensive data tables for this compound are not available within the search results, the broader research highlights the utility of thiophene derivatives:
- Building blocks for drug synthesis: Substituted 2-aminothiophenes are important .
- Biological activities: Thiophene derivatives exhibit biological activities . Tetrahydrobenzo[b]thiophene derivatives display anti-inflammatory properties .
- Materials Science: Applications extend to usage in dyes, conductivity-based sensors and biodiagnostics .
Mechanism of Action
The mechanism of action of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences the compound’s reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- Alkyl groups (e.g., in ethyl 3-alkyl derivatives) improve thermal stability but reduce polarity, limiting aqueous solubility .
- Hydroxy groups enhance hydrogen-bonding capacity, favoring applications in photovoltaics or sensors .
- Aminomethyl substitution (target compound) introduces a basic amine, improving solubility and enabling conjugation with bioactive moieties in drug design .
Backbone Modifications
Expanding the fused-ring system or altering the heteroatom arrangement impacts electronic properties:
- Dithieno[3,2-b:2',3'-d]thiophene derivatives: Larger conjugated systems (e.g., compound 13 in ) exhibit reduced potency in biological assays due to steric hindrance but enhanced charge transport in organic electronics . Lower agonist activity compared to simpler thieno[3,2-b]thiophenes highlights the importance of backbone size in target binding .
- Thieno[2,3-f]benzofuran-4,8-dione: Incorporation of benzofuran moieties introduces antitumor activity but complicates synthesis due to tandem directed metalation requirements .
Pharmaceutical Relevance
- Kinase Inhibitors: Ethyl 3-aminopyrido[3,2-b]thiophene-2-carboxylate () and the target compound serve as intermediates for tyrosine kinase inhibitors, with the latter’s aminomethyl group enabling targeted modifications for improved selectivity .
Biological Activity
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate (CAS Number: 1308910-95-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 241.3 g/mol
- Structure : The compound features a thieno[3,2-b]thiophene core, which is significant for its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to thieno[3,2-b]thiophene structures. For instance, compounds with similar frameworks have demonstrated significant antibacterial and antitubercular activities. In particular:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including resistant strains. The presence of specific substituents can enhance this activity significantly.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have exhibited MIC values as low as 50 μg/mL against Mycobacterium smegmatis, indicating strong antibacterial properties .
Anti-Proliferative Activity
The anti-proliferative effects of this compound have been explored in several cancer cell lines:
- Cancer Cell Lines Tested : Hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116).
- Assay Method : The MTT assay was used to assess cell viability.
- Results : Certain derivatives showed promising anti-proliferative activity comparable to established anticancer drugs like Doxorubicin .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some compounds inhibit key enzymes involved in bacterial metabolism and proliferation.
- Interference with DNA Synthesis : The structural similarity to nucleobases allows these compounds to interfere with DNA replication in cancer cells.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Q & A
Q. What are the key considerations in optimizing the multi-step synthesis of Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate?
Methodological Answer: The synthesis typically involves bromination of thieno[3,2-b]thiophene followed by functionalization with an aminomethyl group and esterification. Critical factors include:
- Reagent Selection : Use of ethyl chloroformate for esterification to avoid side reactions .
- Temperature Control : Maintaining 0–5°C during bromination to prevent over-halogenation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of bromine to precursor) .
Q. Which spectroscopic methods are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detects N-H stretches (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 269.03) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiophene derivatives (e.g., anticancer vs. anti-inflammatory)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the aminomethyl group with chloroacetyl) and test against cancer (MCF-7, HepG2) and inflammation (COX-2) targets .
- Dose-Response Analysis : Use IC₅₀ values to differentiate primary vs. secondary effects. For example, anti-proliferative activity at IC₅₀ < 10 μM may mask anti-inflammatory effects at higher doses .
- Pathway-Specific Assays : Employ Western blotting to quantify apoptosis markers (e.g., caspase-3) and inflammation mediators (e.g., TNF-α) .
Q. What strategies modify the electronic properties of thieno[3,2-b]thiophene derivatives for organic electronics?
Methodological Answer:
Q. How can computational chemistry predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs (e.g., GPR35). Key interactions include hydrogen bonds between the aminomethyl group and Asp831 (EGFR) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50 ns, CHARMM36 force field) to assess stability of binding poses .
- QSAR Models : Train models with descriptors like logP and polar surface area to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
